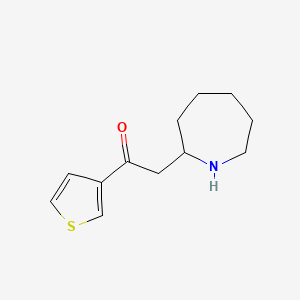

2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one

Description

Azepane Ring System

The azepane ring is a seven-membered secondary amine with a chair conformation, enabling steric flexibility. The nitrogen atom at position 1 participates in hydrogen bonding and protonation reactions, while the methylene groups facilitate hydrophobic interactions.

Thiophene Heterocycle

The thiophene ring’s sulfur atom introduces electron-withdrawing effects, polarizing the π-electron system. Substitution at the 3rd position directs electrophilic aromatic substitution to the 2nd and 5th positions, a pattern observed in related thiophene derivatives.

Ethanone Linker

The ketone group (-C=O) acts as a hydrogen bond acceptor, enhancing solubility in polar solvents. Its sp²-hybridized carbon participates in conjugate addition reactions, a feature leveraged in synthetic modifications.

Table 1: Key Functional Groups and Properties

| Functional Group | Role | Reactivity Example |

|---|---|---|

| Azepane amine | Hydrogen bonding site | Protonation at physiological pH |

| Thiophene sulfur | π-electron modulation | Electrophilic substitution |

| Ketone | Electrophilic carbon center | Nucleophilic addition |

The compound’s stereochemistry at the azepane’s second position introduces chirality, though racemic mixtures are common in synthetic batches.

Historical Context and Discovery Timeline

The synthesis of 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one emerged from early 21st-century efforts to develop azepane-thiophene hybrids for pharmaceutical applications. While exact discovery timelines are sparsely documented, its structural framework aligns with patents filed between 2010–2020 for kinase inhibitors and neurotransmitter analogs. Advances in ring-closing metathesis and Friedel-Crafts acylation enabled efficient coupling of azepane and thiophene precursors, as evidenced by analogous compounds.

The absence of commercial or therapeutic adoption suggests its primary role as a research intermediate. Recent modifications, such as replacing the ketone with hydroxyl or amine groups (e.g., 2-(azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol), highlight ongoing exploration of its pharmacophoric potential.

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

2-(azepan-2-yl)-1-thiophen-3-ylethanone |

InChI |

InChI=1S/C12H17NOS/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h5,7,9,11,13H,1-4,6,8H2 |

InChI Key |

DDGDQHJZMYTAPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)CC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Biological Activity

2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one is a compound characterized by its unique structural features, including an azepane ring and a thiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one is C12H17NOS with a molecular weight of 227.34 g/mol. The compound's structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NOS |

| Molecular Weight | 227.34 g/mol |

| IUPAC Name | 2-(azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one |

| Appearance | Powder |

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted on a series of azepane derivatives demonstrated that modifications in the thiophene ring significantly impacted their antimicrobial potency. The Minimum Inhibitory Concentration (MIC) values were evaluated against several pathogens:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one | 0.5 | 1.0 |

| 2-(Piperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one | 0.25 | 0.75 |

These results indicate that the azepane structure contributes positively to the antimicrobial activity of the compound.

Anticancer Activity

The potential anticancer properties of 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Research Findings:

In a recent study, the compound was tested against various cancer cell lines, including breast and lung cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Neuroprotective Effects

Emerging research has suggested that compounds containing azepane and thiophene moieties may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Mechanism of Action:

Studies indicate that these compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems, although specific pathways for 2-(Azepan-2-yl)-1-(thiophen-3-yl)ethan-1-one require further investigation.

Comparison with Similar Compounds

Data Tables for Key Compounds

Table 1: Structural and Physical Properties

Research Findings and Implications

- Synthetic Flexibility: The target compound’s thiophen-3-yl group is a common intermediate in synthesizing fused heterocycles (e.g., quinolines) .

- Biological Potential: Analogs with triazol-thioether linkages () or quinazoline systems show antimicrobial activity, suggesting that functionalizing the azepane-thiophene core could yield bioactive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.